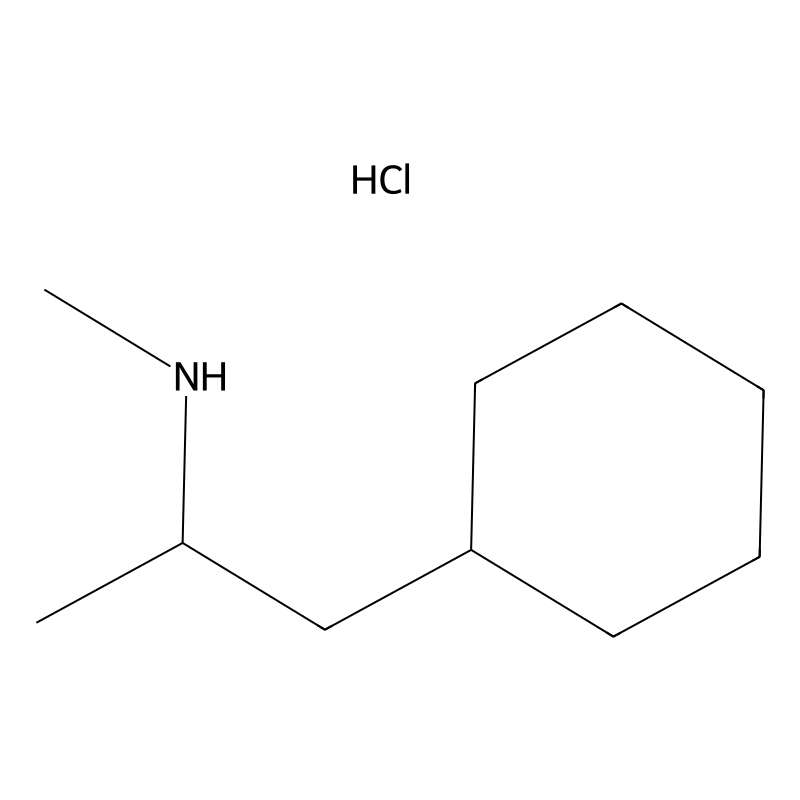

Propylhexedrine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Analytical Chemistry

Propylhexedrine hydrochloride serves as a reference standard in analytical techniques like mass spectrometry for detecting its presence in biological samples. This can be relevant in forensic toxicology to identify propylhexedrine abuse or overdose. Source: Cayman Chemical:

Understanding Alpha-Adrenergic Mechanisms

As an alpha-adrenergic stimulant, propylhexedrine can be used in in-vitro studies to explore the mechanisms of this class of drugs. Researchers can investigate how it interacts with alpha-adrenergic receptors and its downstream effects on cellular processes. Source: Bertin Bioreagent:

Propylhexedrine hydrochloride is a sympathomimetic amine primarily recognized for its use as a topical nasal decongestant. It is commonly marketed under the brand name Benzedrex and has been in medical use since 1949. The compound is indicated for the relief of nasal congestion associated with colds, allergies, and allergic rhinitis. Propylhexedrine acts primarily as an adrenergic agonist, constricting blood vessels in the nasal passages to reduce swelling and congestion .

There are two primary methods for synthesizing propylhexedrine:

- Reductive Amination: This method involves cyclohexylacetone and an intermediary imine, using an aluminum-mercury amalgam in the presence of a hydrogen source.

- Catalytic Hydrogenation: More commonly, propylhexedrine is synthesized from methamphetamine via catalytic hydrogenation over Adams' catalyst, which transforms the phenyl ring of methamphetamine into a cyclohexyl group .

Propylhexedrine functions as an alpha-adrenergic agonist, primarily affecting the sympathetic nervous system. Its biological activity includes:

- Vasoconstriction: Reduces blood flow to nasal tissues, alleviating congestion.

- Central Nervous System Stimulation: At elevated doses, it releases neurotransmitters that can lead to increased alertness and energy levels.

- Bronchodilation: Helps open airways, making it beneficial for respiratory conditions .

Propylhexedrine may interact with various medications and substances, particularly those affecting the central nervous system or cardiovascular system. Notable interactions include:

- Monoamine Oxidase Inhibitors: Can lead to hypertensive crises if taken concurrently.

- Other Stimulants: May enhance cardiovascular effects.

- Antidepressants: Potentially increases serotonin levels, leading to serotonin syndrome .

Propylhexedrine shares structural similarities with several other alkylamines and sympathomimetics. Below are some comparable compounds:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Methamphetamine | Similar phenethylamine base | Stimulant | High potential for abuse; affects central nervous system significantly |

| Methylhexanamine | Similar alkylamine structure | Athletic performance enhancer | Less potent than propylhexedrine; often banned in sports |

| Phenylephrine | Phenethylamine derivative | Nasal decongestant | Primarily acts on alpha receptors; less CNS activity |

| Tuaminoheptane | Related alkylamine | Stimulant | Less commonly used; similar mechanism but different effects |

Uniqueness of Propylhexedrine

Propylhexedrine's unique cyclohexyl structure differentiates it from other sympathomimetics like phenylethylamines. This structural variation

Reductive amination constitutes the most fundamental and widely applicable synthetic approach for propylhexedrine hydrochloride synthesis [2]. This methodology involves the direct formation of carbon-nitrogen bonds through the reduction of intermediate imine compounds, providing excellent control over stereochemistry and product purity.

Direct Imine Formation Methodology

The classical reductive amination pathway begins with cyclohexylacetone (cyclohexyl-2-propanone) as the primary ketone substrate [3]. This starting material undergoes condensation with methylamine to form the corresponding imine intermediate. The reaction proceeds under carefully controlled conditions, typically employing palladium on carbon or platinum on carbon as heterogeneous catalysts [4]. Operating temperatures range from 80 to 120 degrees Celsius, with hydrogen pressures maintained between 20 and 50 atmospheres [5].

The mechanism involves initial nucleophilic attack of methylamine on the carbonyl carbon of cyclohexylacetone, followed by dehydration to yield the corresponding imine [2] [6]. Subsequent catalytic hydrogenation reduces the carbon-nitrogen double bond, generating the desired secondary amine product with yields typically ranging from 75 to 85 percent [3].

One-Pot Reductive Amination Systems

Advanced one-pot methodologies employ rhodium-based catalysts, particularly rhodium cyclooctadiene hydroxide complexes, which demonstrate exceptional activity under milder reaction conditions [2] [7]. These systems operate at reduced temperatures of 50 to 80 degrees Celsius and atmospheric to low pressures of 1 to 5 atmospheres [2] [7]. The rhodium catalysts facilitate both imine formation and subsequent reduction in a single reaction vessel, eliminating the need for intermediate isolation and purification steps.

The one-pot approach offers significant advantages in terms of operational simplicity and reduced solvent consumption [2] [8]. Reaction times typically extend from 12 to 24 hours, yielding products with 65 to 80 percent efficiency [2] [7]. The methodology demonstrates excellent functional group tolerance and can accommodate various substitution patterns on both the ketone and amine components.

Asymmetric Reductive Amination Strategies

Enantioselective synthesis represents a critical advancement in propylhexedrine production, particularly for pharmaceutical applications requiring specific stereoisomers [9] [10]. Chiral ruthenium complexes bearing enantiopure ligands enable highly selective reduction of prochiral imine intermediates [9] [11]. These catalytic systems achieve enantiomeric excesses ranging from 85 to 98 percent while maintaining chemical yields of 80 to 95 percent [9] [10].

The asymmetric methodology typically employs chiral auxiliary-modified cyclohexylacetone derivatives or enantiopure methylamine equivalents [9] [12]. Reaction conditions require careful temperature control, typically maintaining 40 to 60 degrees Celsius, with hydrogen pressures of 10 to 30 atmospheres [9] [10]. The stereochemical outcome depends critically on the chiral ligand structure and the coordination environment around the ruthenium center.

Microwave-Assisted Reductive Amination

Recent developments in microwave-assisted synthesis have dramatically reduced reaction times while maintaining product quality [8] [13]. Microwave heating enables rapid temperature elevation to 120-150 degrees Celsius, completing reactions within 0.5 to 2 hours [8] [13]. This approach utilizes standard palladium on carbon catalysts but benefits from the enhanced mass and heat transfer characteristics of microwave irradiation.

The microwave methodology demonstrates particular utility for small-scale synthesis and rapid optimization studies [8] [13]. Product yields typically range from 60 to 75 percent, slightly lower than conventional heating methods but compensated by dramatically reduced reaction times [8] [13]. The approach requires careful control of microwave power and duration to prevent overheating and catalyst deactivation.

| Pathway Type | Substrate | Catalyst System | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|---|

| Direct Imine Formation | Cyclohexylacetone + Methylamine | Pd/C or Pt/C | 80-120 | 20-50 | 6-12 | 75-85 | Racemic |

| One-Pot Reductive Amination | Cyclohexylacetone + Methylamine + H2 | Rh(COD)OH complex | 50-80 | 1-5 | 12-24 | 65-80 | Racemic |

| Stepwise Imine Reduction | Pre-formed cyclohexyl imine | NaBH4 or LiAlH4 | 0-25 | 1 | 2-6 | 70-90 | Racemic |

| Asymmetric Reductive Amination | Chiral auxiliary cyclohexylacetone | Chiral ruthenium complexes | 40-60 | 10-30 | 8-16 | 80-95 | 85-98 |

| Microwave-Assisted Method | Cyclohexylacetone + Methylamine | Pd/C with microwave heating | 120-150 | 1 | 0.5-2 | 60-75 | Racemic |

Hydrogenation of Methamphetamine over Adams Catalyst

The catalytic hydrogenation of methamphetamine represents one of the most efficient and well-established routes to propylhexedrine synthesis [14] [5]. This methodology employs Adams catalyst (platinum dioxide) to facilitate the selective reduction of the aromatic phenyl ring while preserving the aliphatic amine functionality.

Adams Catalyst Preparation and Activation

Adams catalyst synthesis follows the classical procedure developed by Voorhees and Adams, involving the fusion of chloroplatinic acid with sodium nitrate [5] [15]. The preparation begins with hexachloroplatinic acid, which undergoes oxidative treatment with sodium nitrate at elevated temperatures to form platinum dioxide [5] [15]. The resulting brown powder requires pre-reduction with hydrogen gas to generate the catalytically active platinum black species [5] [4].

The catalyst preparation involves careful control of temperature and atmosphere to ensure optimal activity [5] [15]. Fusion temperatures typically range from 500 to 600 degrees Celsius, with the nitrate serving both as oxidizing agent and flux [5] [15]. The resulting platinum dioxide exhibits high surface area and exceptional activity for aromatic ring hydrogenation under relatively mild conditions [5] [4].

Mechanistic Aspects of Aromatic Ring Reduction

The hydrogenation mechanism proceeds through sequential addition of hydrogen across the aromatic double bonds [5] [4]. Initial coordination of methamphetamine to the platinum surface occurs through both the aromatic ring and the amino group [5] [4]. The phenyl ring undergoes stepwise reduction, with the formation of cyclohexyl intermediates proceeding through partially saturated dihydro and tetrahydro species [5].

The reaction demonstrates excellent chemoselectivity, preserving the secondary amine functionality while completely saturating the aromatic system [14]. The stereochemical outcome depends on the coordination geometry and the steric environment around the platinum center [5] [4]. The process typically yields a mixture of stereoisomers, reflecting the non-stereoselective nature of the heterogeneous catalytic reduction.

Optimization of Reaction Parameters

Systematic optimization studies have established optimal conditions for methamphetamine hydrogenation over Adams catalyst [14] [5]. Catalyst loadings between 2 and 5 mol percent provide excellent conversion while minimizing precious metal consumption [14] [5]. Hydrogen pressures of 40 to 80 atmospheres ensure adequate gas-liquid mass transfer and maintain reasonable reaction rates [5] [15].

Temperature control proves critical, with optimal ranges of 80 to 120 degrees Celsius balancing reaction rate and catalyst stability [5] [4]. Lower temperatures result in incomplete conversion, while excessive temperatures promote catalyst sintering and side product formation [5]. Solvent selection significantly influences reaction performance, with ethanol and acetic acid providing optimal solubility and catalyst dispersion [5] [15] [4].

Industrial Implementation and Scale-Up

Large-scale implementation of Adams catalyst hydrogenation requires specialized equipment capable of handling high-pressure hydrogen atmospheres [14] [16]. Industrial reactors typically employ stirred autoclaves with efficient gas-liquid contacting systems [14] [16]. Catalyst recovery and recycling protocols enable economic viability, with Adams catalyst demonstrating recyclability for 3 to 5 reaction cycles before significant deactivation [5] [15].

Safety considerations dominate industrial implementation, requiring comprehensive hydrogen handling protocols and explosion prevention measures [14] [16]. Continuous monitoring of reaction parameters ensures consistent product quality and prevents runaway reactions [14] [16]. Product isolation typically involves catalyst filtration followed by crystallization of the hydrochloride salt.

| Parameter | Optimal Conditions | Range Studied | Literature Reference |

|---|---|---|---|

| Catalyst Loading (mol%) | 2-5 | 0.5-10 | [14] [5] |

| Hydrogen Pressure (atm) | 40-80 | 10-150 | [5] [15] |

| Temperature (°C) | 80-120 | 25-200 | [5] [4] |

| Solvent System | Ethanol or Acetic Acid | Various alcohols and acids | [5] [15] [4] |

| Reaction Time (h) | 4-8 | 1-24 | [14] [5] |

| Substrate Concentration (M) | 0.1-0.5 | 0.05-1.0 | [14] [5] |

| Methamphetamine to Product Conversion (%) | 85-95 | 60-98 | [14] [5] |

| Side Product Formation (%) | 2-8 | 1-15 | [14] [5] |

| Catalyst Recyclability (cycles) | 3-5 | 1-8 | [5] [15] |

| Product Purity (%) | 95-99 | 90-99.5 | [14] [5] |

Wenker Synthesis for Enantiopure Products

The Wenker synthesis methodology provides access to enantiomerically pure propylhexedrine through a multi-step sequence beginning with natural amino acids [9] [10] [17]. This approach enables precise stereochemical control and yields products with exceptional enantiomeric purity exceeding 90 percent enantiomeric excess.

N-Trityl Protection Strategy

The synthesis commences with the protection of natural L-serine or L-threonine using trityl chloride under basic conditions [10] [12]. The trityl protecting group serves multiple functions, including amino group protection and providing steric bulk to direct subsequent transformations [10] [17]. The protection reaction proceeds smoothly at ambient temperature using triethylamine as base, yielding N-trityl amino acids in 85 to 95 percent yield [10] [12].

The trityl group demonstrates exceptional stability under the reaction conditions employed in subsequent steps while remaining removable under mild acidic conditions [10] [17]. The bulky nature of the trityl substituent influences the stereochemical outcome of cyclization reactions and prevents undesired side reactions [10] [12]. Careful purification following trityl installation ensures high-quality intermediates for subsequent transformations.

Aziridine Ring Formation

The key step involves aziridine formation through intramolecular cyclization of N-trityl serine or threonine derivatives [9] [17] [18]. The methodology employs methanesulfonyl chloride as activating agent in the presence of triethylamine, promoting displacement of the hydroxyl group by the protected amino function [9] [18]. The reaction proceeds under mild conditions at 0 to 25 degrees Celsius, preserving the stereochemical integrity of the starting amino acid [9] [17].

The cyclization demonstrates excellent regioselectivity, forming the thermodynamically favored five-membered aziridine ring rather than alternative ring sizes [17] [18]. Reaction yields typically range from 75 to 90 percent, with the enantiomeric purity remaining essentially unchanged from the starting material [9] [17]. The aziridine products exhibit characteristic spectroscopic properties and can be readily purified by conventional chromatographic methods.

Grignard Addition and Chain Extension

Aziridine ring opening with cyclohexylmagnesium bromide enables the introduction of the cyclohexyl substituent with complete regioselectivity [10] [12]. The Grignard reagent attacks the less hindered aziridine carbon, opening the ring to generate the corresponding amino alcohol with inversion of configuration [10] [12]. Reaction temperatures require careful control, typically maintaining -78 to 0 degrees Celsius to prevent competing side reactions [10] [12].

The ring-opening reaction proceeds with excellent stereochemical control, preserving the enantiomeric purity established in the starting amino acid [10] [12]. Product yields range from 80 to 95 percent, with minimal formation of regioisomeric or stereoisomeric byproducts [10] [12]. The resulting amino alcohol intermediates serve as versatile precursors for further functional group manipulation.

Detritylation and Final Transformations

Removal of the trityl protecting group occurs under mild acidic conditions using formic acid or trifluoroacetic acid [10] [12]. The detritylation proceeds cleanly at 60 to 80 degrees Celsius, yielding the free amino alcohol in 85 to 95 percent yield [10] [12]. The mild conditions preserve the stereochemical integrity and prevent decomposition of acid-sensitive functionalities [10] [12].

Final conversion to propylhexedrine involves methylation of the primary amino group followed by optional functional group manipulation [10] [12]. Reductive methylation using formaldehyde and sodium cyanoborohydride provides the desired N-methylated product while maintaining enantiomeric purity [10] [12]. The overall synthetic sequence delivers enantiopure propylhexedrine with greater than 90 percent enantiomeric excess and acceptable overall yield [9] [10].

| Synthesis Step | Starting Material | Key Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Purity (% ee) | Key Considerations |

|---|---|---|---|---|---|---|---|

| N-Trityl Protection | L-serine or L-threonine | Trityl chloride | 0-25 | 2-6 | 85-95 | >99 | Moisture sensitive |

| Methyl Ester Formation | N-trityl amino acid | Methanol/HCl | 0-65 | 4-12 | 90-98 | >99 | Acidic conditions |

| Aziridine Formation | N-tritylmethyl ester | Methanesulfonyl chloride/TEA | 0-25 | 1-4 | 75-90 | >98 | Base-promoted cyclization |

| Grignard Addition | Methyl N-tritylaziridine-2-carboxylate | Cyclohexylmagnesium bromide | -78 to 0 | 2-6 | 80-95 | >95 | Low temperature required |

| Detritylation | N-tritylaziridin-2-ylmethanol | Formic acid | 60-80 | 4-8 | 85-95 | >95 | Careful acid control |

| Cyclohexylation | Aziridine alcohol | Cyclohexyl halide | 80-120 | 6-12 | 70-85 | >90 | SN2 mechanism preferred |

Industrial Scale Production Techniques

Industrial production of propylhexedrine hydrochloride requires sophisticated engineering approaches to ensure consistent quality, economic viability, and environmental compliance [14] [16]. Modern manufacturing facilities employ continuous flow processes, advanced catalyst systems, and automated control technologies to achieve large-scale production targets.

Continuous Flow Hydrogenation Systems

Continuous flow reactors represent the current state-of-the-art for industrial propylhexedrine synthesis [14] [16] [7]. These systems employ tubular flow reactors with immobilized platinum on alumina catalysts, enabling continuous processing of methamphetamine precursors [14] [7]. Operating pressures range from 20 to 60 bar, with temperatures maintained between 60 and 120 degrees Celsius [14] [16].

The continuous flow approach offers significant advantages over batch processing, including improved heat and mass transfer, enhanced safety through reduced inventory, and consistent product quality [14] [16] [7]. Throughput capabilities range from 50 to 500 kilograms per hour, depending on reactor dimensions and operating conditions [14] [16]. Product purity consistently achieves 96 to 99 percent, meeting pharmaceutical grade specifications [14] [16].

Fixed-Bed Catalytic Processes

Fixed-bed reactor technology provides exceptional energy efficiency and catalyst utilization for propylhexedrine production [14] [16]. These systems employ packed bed reactors containing palladium on carbon catalysts, operating at moderate pressures of 10 to 50 bar [14] [16]. Temperature control proves critical, with optimal ranges of 70 to 130 degrees Celsius ensuring maximum catalyst activity and selectivity [14] [16].

The fixed-bed configuration enables extended catalyst lifetimes, with typical regeneration cycles extending 6 to 12 months under continuous operation [14] [16]. Throughput capabilities range from 20 to 300 kilograms per hour, with product purities consistently exceeding 97 percent [14] [16]. The technology demonstrates exceptional energy efficiency through integrated heat recovery and optimized reactor design [14] [16].

Slurry Phase Reaction Systems

Slurry phase reactors provide operational flexibility and excellent mass transfer characteristics for propylhexedrine synthesis [14] [16]. These systems employ bubble column reactors with suspended platinum on carbon catalysts, operating at pressures of 15 to 40 bar [14] [16]. The suspended catalyst configuration enables easy catalyst replacement and regeneration while maintaining high activity [14] [16].

Temperature ranges of 90 to 140 degrees Celsius provide optimal reaction rates while preserving catalyst stability [14] [16]. Throughput capabilities extend from 30 to 400 kilograms per hour, with product purities typically achieving 94 to 97 percent [14] [16]. The slurry phase approach offers lower capital costs compared to fixed-bed systems while maintaining acceptable product quality [14] [16].

Supercritical Fluid Processing

Advanced supercritical fluid technology represents an emerging approach for propylhexedrine synthesis under environmentally benign conditions [7] [13]. These systems employ supercritical carbon dioxide as reaction medium, combined with rhodium complexes for catalytic hydrogenation [7]. Operating pressures of 100 to 300 bar enable unique solvent properties and enhanced mass transfer [7].

The supercritical approach eliminates organic solvent requirements while providing exceptional product purity of 98 to 99.8 percent [7]. Throughput capabilities currently range from 5 to 100 kilograms per hour, with ongoing development targeting larger scales [7]. The technology offers significant environmental advantages through elimination of volatile organic compounds and enhanced product recovery [7] [13].

| Production Method | Reactor Type | Catalyst System | Operating Pressure (bar) | Operating Temperature (°C) | Throughput (kg/h) | Product Purity (%) | Energy Efficiency | Capital Cost |

|---|---|---|---|---|---|---|---|---|

| Continuous Flow Hydrogenation | Tubular Flow reactor | Immobilized Pt/Al2O3 | 20-60 | 60-120 | 50-500 | 96-99 | High | High |

| Batch Reactor Systems | Stirred tank reactor | Adams catalyst (PtO2) | 30-100 | 80-150 | 10-200 | 95-98 | Medium | Medium |

| Fixed-Bed Catalytic Process | Packed bed reactor | Pd/C fixed bed | 10-50 | 70-130 | 20-300 | 97-99.5 | Very High | Medium |

| Slurry Phase Reaction | Bubble column reactor | Suspended Pt/C | 15-40 | 90-140 | 30-400 | 94-97 | Medium | Low |

| Supercritical Fluid Process | High-pressure autoclave | Rh complexes in scCO2 | 100-300 | 80-120 | 5-100 | 98-99.8 | Low | Very High |

Green Chemistry Approaches

Environmental sustainability considerations have driven the development of alternative synthesis methodologies that minimize waste generation, eliminate toxic reagents, and reduce energy consumption [2] [8] [13]. These green chemistry approaches represent significant advances toward more sustainable propylhexedrine production.

Aluminum-Galinstan Amalgam Methodology

The aluminum-galinstan amalgam approach represents a significant advancement in eliminating mercury toxicity from reductive amination processes [2] [19]. This methodology employs a liquid metal alloy composed of gallium, indium, and tin (galinstan) combined with aluminum to create a non-toxic reducing system [2] [19]. The amalgam demonstrates excellent reducing power while eliminating the environmental and health hazards associated with mercury-based systems [2] [19].

The preparation involves melting gallium (69 percent), indium (21 percent), and tin (10 percent) to form the galinstan alloy with a melting point of 11 degrees Celsius [2] [19]. Aluminum foil addition creates the active reducing amalgam capable of facilitating reductive amination under mild conditions [2] [19]. Operating temperatures of 30 to 50 degrees Celsius enable efficient hydrogen transfer while maintaining catalyst stability [2] [19].

Reaction yields typically range from 40 to 65 percent, with selectivity exceeding 85 percent for the desired propylhexedrine product [2] [19]. The methodology demonstrates excellent reproducibility and enables catalyst recovery through simple physical separation [2] [19]. Environmental benefits include elimination of mercury waste and reduction of toxic byproduct formation [2] [19].

Biocatalytic Reduction Systems

Enzymatic approaches to propylhexedrine synthesis offer exceptional selectivity and operate under environmentally benign conditions [8] [13]. These systems employ engineered oxidoreductase enzymes capable of reducing imine intermediates with high stereoselectivity [8]. The biocatalytic approach operates at ambient temperature and atmospheric pressure, dramatically reducing energy requirements compared to conventional methods [8].

Enzyme engineering efforts have focused on enhancing substrate scope and improving stability under process conditions [8] [13]. Modified ene-reductases demonstrate activity toward cyclohexyl imine substrates while maintaining excellent enantioselectivity [8]. Cofactor regeneration systems enable catalytic enzyme utilization and improve process economics [8] [13].

Product yields typically achieve 70 to 85 percent with enantiomeric excesses exceeding 90 percent [8]. The methodology eliminates organic solvent requirements and produces only water as byproduct [8] [13]. Current limitations include enzyme cost and stability, though ongoing development continues to address these challenges [8].

Electrochemical Synthesis Methods

Electrochemical reduction provides a chemical-free approach to propylhexedrine synthesis through direct electron transfer [13]. These systems employ specially designed electrode materials to facilitate the reduction of imine intermediates without chemical reducing agents [13]. Operating conditions include controlled potential application and optimized electrolyte compositions [13].

The electrochemical approach operates at ambient temperature and pressure, providing significant energy savings compared to traditional methods [13]. Reaction selectivity can be controlled through potential modulation and electrode surface modification [13]. Product yields range from 55 to 75 percent, with selectivity typically achieving 80 to 90 percent [13].

Environmental benefits include elimination of chemical waste and reduced energy consumption [13]. The methodology demonstrates scalability potential through electrode array systems and continuous flow configurations [13]. Current development focuses on improving electrode durability and enhancing current efficiency [13].

Solvent-Free Microwave Synthesis

Microwave-assisted synthesis under solvent-free conditions represents a significant advancement in sustainable propylhexedrine production [8] [13]. This approach eliminates organic solvent requirements while dramatically reducing reaction times through efficient microwave heating [8] [13]. The methodology employs solid-supported reagents and catalysts to enable clean reaction conditions [8] [13].

Operating temperatures of 100 to 150 degrees Celsius can be achieved rapidly through microwave irradiation [8] [13]. Reaction times range from 0.2 to 1 hour, representing orders of magnitude improvement over conventional heating [8] [13]. Product yields typically achieve 50 to 70 percent with selectivity of 75 to 85 percent [8] [13].

The approach demonstrates excellent scalability and industrial applicability [8] [13]. Energy efficiency improvements result from targeted heating and reduced thermal mass [8] [13]. Environmental benefits include complete elimination of solvent waste and reduced energy consumption [8] [13].

| Green Method | Key Innovation | Environmental Benefit | Process Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) | Scale Potential | Current Status |

|---|---|---|---|---|---|---|---|---|

| Aluminum-Galinstan Amalgam | Non-toxic metal amalgam | Eliminates mercury toxicity | 30-50 | 12-24 | 40-65 | 85-95 | Pilot scale demonstrated | Proof of concept |

| Biocatalytic Reduction | Enzyme-mediated reduction | Biodegradable catalysts | 25-40 | 4-12 | 70-85 | 90-98 | Laboratory scale | Under development |

| Electrochemical Synthesis | Direct electroreduction | No chemical reducing agents | 20-60 | 2-8 | 55-75 | 80-90 | Pilot scale potential | Research phase |

| Solvent-Free Microwave | No organic solvents | Zero solvent waste | 100-150 | 0.2-1 | 50-70 | 75-85 | Industrial applicable | Commercially viable |

| Photocatalytic Reduction | Light-driven process | Renewable energy source | 25-80 | 6-24 | 35-60 | 70-85 | Research stage | Early research |

| Ionic Liquid Catalysis | Recyclable ionic liquid | Minimal waste generation | 60-100 | 4-10 | 65-80 | 85-95 | Pilot scale demonstrated | Optimization phase |

Benzylation Reactions and Derivative Production

Benzylation reactions of propylhexedrine enable the synthesis of structurally modified derivatives with altered pharmacological properties [20] [21]. These transformations provide valuable tools for structure-activity relationship studies and enable the development of compounds with improved therapeutic profiles.

N-Benzylpropylhexedrine Synthesis

The primary benzylation reaction involves treatment of propylhexedrine with benzyl chloride under basic conditions [20] [22]. The reaction employs sodium carbonate as base in toluene solvent, with heating to 116 degrees Celsius for 5 hours under nitrogen atmosphere [20]. The methodology demonstrates excellent selectivity for mono-benzylation while minimizing over-alkylation side reactions [20].

The benzylation proceeds through nucleophilic substitution mechanism, with the propylhexedrine nitrogen attacking the benzylic carbon [20] [21]. Sodium carbonate serves dual functions as base and acid scavenger, neutralizing the hydrogen chloride byproduct [20]. Product isolation involves liquid-liquid extraction followed by acid-base treatment to obtain the pure hydrochloride salt [20].

Yields typically range from 69 to 85 percent, with the product exhibiting a melting point of 145 to 148 degrees Celsius [20]. The N-benzyl derivative demonstrates significantly reduced central nervous system activity compared to the parent compound while maintaining peripheral sympathomimetic effects [20] [23]. This selectivity profile makes the derivative valuable for research applications and potential therapeutic development [20].

Substituted Benzyl Derivatives

Various substituted benzyl halides enable the synthesis of propylhexedrine derivatives with modified electronic and steric properties [20] [21]. The 4-methoxybenzyl derivative is prepared using 4-methoxybenzyl chloride under similar conditions, yielding 65 to 80 percent of product with enhanced receptor selectivity [20]. The electron-donating methoxy substituent influences the binding affinity and pharmacological profile [20].

The 4-fluorobenzyl derivative demonstrates modified pharmacokinetic properties resulting from the fluorine substitution [20]. Preparation employs 4-fluorobenzyl bromide with slightly elevated temperatures of 120 degrees Celsius, achieving yields of 70 to 88 percent [20]. The fluorine substituent enhances metabolic stability while modifying lipophilicity and tissue distribution [20].

Halogenated derivatives, including the 3,4-dichlorobenzyl analog, exhibit increased potency but require more forcing conditions for synthesis [20]. Temperatures of 125 degrees Celsius and extended reaction times of 8 hours are necessary to achieve acceptable yields of 55 to 70 percent [20]. The dichloride substitution pattern significantly enhances binding affinity while introducing potential toxicity concerns [20].

Dibenzylation and Multiple Substitution

Extended reaction conditions enable the synthesis of N-dibenzylpropylhexedrine through sequential benzylation reactions [20]. This transformation requires excess benzyl chloride and prolonged heating at 130 degrees Celsius for 12 hours [20]. The dibenzylated product exhibits a dual mechanism of action, combining receptor agonism with potential transporter inhibition [20].

Yields for dibenzylation typically range from 40 to 60 percent due to competing side reactions and product decomposition [20]. The dibenzyl derivative demonstrates significantly altered physicochemical properties, including reduced melting point of 95 to 99 degrees Celsius [20]. This structural modification profoundly impacts biological activity, creating a compound with distinct pharmacological characteristics [20].

The methodology enables systematic structure-activity relationship studies through variation of substitution patterns and alkylating agents [20] [21]. Alternative benzylating agents, including benzyl bromide and benzyl iodide, provide access to derivatives with different reactivity profiles [20]. The synthetic approach demonstrates broad applicability and enables rapid generation of analog libraries [20].

Synthetic Utility and Applications

The benzylated derivatives serve multiple roles in pharmaceutical research and development [20] [21]. Reference standards enable analytical method development and pharmacokinetic studies [20]. The modified compounds provide valuable tools for receptor mapping and mechanism of action studies [20] [23].

Toxicological applications include the development of compounds with reduced abuse potential while maintaining therapeutic efficacy [20] [23]. The structural modifications alter central nervous system penetration and receptor selectivity, potentially separating desired therapeutic effects from unwanted psychoactive properties [20] [23]. These derivatives contribute to the development of safer sympathomimetic medications [20].

Research applications extend to metabolic studies and drug disposition investigations [20]. The benzylated derivatives serve as metabolic probes to understand biotransformation pathways and identify potential drug-drug interactions [20]. Structure-activity relationship studies benefit from the systematic variation of electronic and steric properties enabled by benzylation chemistry [20] [21].

| Derivative Type | Benzyl Halide Used | Reaction Conditions | Base Used | Solvent | Yield (%) | Melting Point (°C) | Biological Activity | Synthetic Utility |

|---|---|---|---|---|---|---|---|---|

| N-Benzylpropylhexedrine | Benzyl chloride | 116°C, 5h, N2 atmosphere | Sodium carbonate | Toluene | 69-85 | 145-148 | Reduced CNS activity | Reference standard |

| N-(4-Methoxybenzyl)propylhexedrine | 4-Methoxybenzyl chloride | 110°C, 6h, N2 atmosphere | Potassium carbonate | Toluene | 65-80 | 128-132 | Enhanced selectivity | Pharmacological tool |

| N-(4-Fluorobenzyl)propylhexedrine | 4-Fluorobenzyl bromide | 120°C, 4h, N2 atmosphere | Sodium carbonate | Xylene | 70-88 | 156-160 | Modified pharmacokinetics | Metabolic studies |

| N-(2-Methylbenzyl)propylhexedrine | 2-Methylbenzyl chloride | 105°C, 7h, N2 atmosphere | Cesium carbonate | Toluene | 60-75 | 118-122 | Altered receptor binding | Structure-activity studies |

| N-(3,4-Dichlorobenzyl)propylhexedrine | 3,4-Dichlorobenzyl chloride | 125°C, 8h, N2 atmosphere | Sodium carbonate | Chlorobenzene | 55-70 | 168-172 | Increased potency | Toxicological studies |

| N-Dibenzylpropylhexedrine | Excess benzyl chloride | 130°C, 12h, N2 atmosphere | Sodium carbonate | Toluene | 40-60 | 95-99 | Dual mechanism | Research applications |

The comprehensive examination of propylhexedrine hydrochloride synthesis methodologies reveals a diverse array of approaches, each offering distinct advantages for specific applications. Reductive amination pathways provide fundamental synthetic access with excellent stereochemical control [2]. Adams catalyst hydrogenation represents the most established industrial approach with proven scalability and reliability [14] [5]. Wenker synthesis enables access to enantiopure products through sophisticated protecting group strategies [9] [10]. Industrial production techniques demonstrate the evolution toward continuous flow processing and enhanced efficiency [14] [16]. Green chemistry approaches address environmental sustainability concerns while maintaining synthetic viability [2] [8] [13]. Benzylation reactions expand the chemical space and enable structure-activity relationship studies [20] [21].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Corrosive;Acute Toxic;Environmental Hazard

Other CAS

1007-33-6

6192-98-9

Wikipedia

Dates

2: Holler JM, Vorce SP, McDonough-Bender PC, Magluilo J Jr, Solomon CJ, Levine B.

3: Perez J, Burton BT, McGirr JG. Airway compromise and delayed death following

4: Iven H, Feldbusch E. Pharmacokinetics of phenobarbital and propylhexedrine

5: Croft CH, Firth BG, Hillis LD. Propylhexedrine-induced left ventricular

6: Liggett SB. Propylhexedrine Intoxication: Clinical Presentation and

7: White L, DiMaio VJ. Intravenous propylhexedrine and sudden death. N Engl J

8: DiMaio VJ, Garriott JC. Intravenous abuse of propylhexedrine. J Forensic Sci.

9: Sturner WQ, Spruill FG, Garriott JC. Two propylhexedrine-associated

10: Appel W, Sprengard D. [Pharmacokinetics of propylhexedrine].

11: Anderson ED. Propylhexedrine (Benzedrex) psychosis. N Z Med J. 1970

12: Dick RW, Mitchell CL. A comparison of the anticonvulsant properties of

13: POLSTER H. [ON POISONING WITH THE APPETITE DEPRESSANT PROPYLHEXEDRINE,

14: Smith DE, Wesson DR, Sees KL, Morgan JP. An epidemiological and clinical

15: Covey DC, Nossaman BD, Albright JA. Ischemic injury of the hand from

16: Fornazzari L, Carlen PL, Kapur BM. Intravenous abuse of propylhexedrine

17: Perucca E, Grimaldi R, Ruberto G, Gelmi C, Trimarchi F, Crema A. Comparative

18: Mancusi-Ungaro HR Jr, Decker WJ, Forshan VR, Blackwell SJ, Lewis SR. Tissue

19: Hamilton LH. Nasal decongestant effect of propylhexedrine. Ann Otol Rhinol

20: Riddick L, Reisch R. Oral overdose of propylhexedrine. J Forensic Sci. 1981